(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13478836
Molecular Formula: C8H10F3NO3
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10F3NO3 |
---|---|
Molecular Weight | 225.16 g/mol |
IUPAC Name | (2R)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m1/s1 |
Standard InChI Key | SVXWNJBAQWRECG-RXMQYKEDSA-N |
Isomeric SMILES | C1CCN([C@H](C1)C(=O)O)C(=O)C(F)(F)F |
SMILES | C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F |
Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (R)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid features a six-membered piperidine ring with two key substituents:
-
A trifluoroacetyl group (-COCF₃) at the 1-position, introducing strong electron-withdrawing effects.
-
A carboxylic acid (-COOH) at the 2-position, providing hydrogen-bonding capability and acidity (pKa ≈ 4.5–5.0) .
The (R) configuration at the 2-position ensures stereochemical specificity, critical for interactions in biological systems. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular formula | C₈H₁₀F₃NO₃ |
Molar mass | 225.17 g/mol |
Melting point | Not reported (hydroscopic) |
Solubility | Polar aprotic solvents (e.g., DMSO, THF) |
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 1-acetyl-6,6-dimethylpiperidine-2-carboxylic acid ethyl ester, reveal characteristic signals for the piperidine ring (δ 1.18 ppm for methyl groups) and carbonyl resonances (δ 2.05 ppm for acetyl) . For the trifluoroacetyl variant, the CF₃ group is expected to appear as a quartet near δ 120 ppm in ¹⁹F NMR .
Synthetic Methodologies
Cyclization-Hydrolysis Approach
A patent by CN113387874B outlines a two-step synthesis for 6,6-dialkyl piperidine-2-carboxylic acids, adaptable to the target compound :
-
Cyclization: Reacting ethyl 2-(trifluoroacetamido)-6-methyl-5-heptenoate with trifluoroacetic acid (TFA) at 50°C induces cyclization to form 1-trifluoroacetyl-6,6-dimethylpiperidine-2-carboxylic acid ethyl ester.
-
Hydrolysis: Treating the ester with aqueous NaOH (1:4 molar ratio) at 100°C yields the carboxylic acid.
Key conditions:
Dearomatization-Hydrogenation Strategy
Rhodium-catalyzed dearomatization of fluoropyridines offers an alternative route. For example, 3-fluoropyridine derivatives undergo hydrogenation using [Rh(COD)Cl]₂ to form cis-fluoropiperidines, which can be functionalized with trifluoroacetyl groups . This method achieves diastereoselectivity >99:1, critical for accessing the (R) enantiomer .
Applications in Medicinal Chemistry
Bioisostere for Carboxylic Acids
The carboxylic acid moiety serves as a bioisostere for phosphate or sulfonate groups in drug design, improving membrane permeability while retaining target binding . The trifluoroacetyl group enhances metabolic stability by resisting esterase hydrolysis, a common limitation of acetylated drugs .
Role in P2Y₁₄ Receptor Antagonism
In studies of P2Y₁₄ receptor antagonists, piperidine derivatives with trifluoromethyl groups exhibit nanomolar affinity (e.g., compound 3, IC₅₀ = 0.4 nM) . Docking simulations suggest the trifluoroacetyl group participates in π–π stacking with His184 and hydrophobic interactions, enhancing receptor binding .
Future Directions
-
Asymmetric Synthesis: Developing catalytic enantioselective methods to streamline production.
-
Prodrug Design: Esterifying the carboxylic acid to improve oral bioavailability.
-
Targeted Delivery: Conjugating the compound to antibody-drug conjugates (ADCs) for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume